2-(1H-1,3-benzodiazol-1-yl)pyridine-4-carboximidamide hydrochloride

Analytical chemistry structural confirmation regioisomer differentiation

Researchers targeting IDO1 or PDE10A require the correct 4-carboximidamide regioisomer-the 3-substituted analog exhibits >10-fold lower target affinity. This compound delivers the verified active scaffold for confident SAR and library synthesis. • Confirmed 4-carboximidamide structure by NMR/HPLC; core pharmacophore for IDO1 inhibition • Fragment-like properties (MW 273.72, TPSA 80.6 Ų) suitable for FBDD campaigns • ≥95% purity; shipped ambient from stock

Molecular Formula C13H12ClN5
Molecular Weight 273.72 g/mol
CAS No. 1221725-54-7
Cat. No. B1531111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-1,3-benzodiazol-1-yl)pyridine-4-carboximidamide hydrochloride
CAS1221725-54-7
Molecular FormulaC13H12ClN5
Molecular Weight273.72 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2C3=NC=CC(=C3)C(=N)N.Cl
InChIInChI=1S/C13H11N5.ClH/c14-13(15)9-5-6-16-12(7-9)18-8-17-10-3-1-2-4-11(10)18;/h1-8H,(H3,14,15);1H
InChIKeyQKVWIDCBUSXWKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity and Structural Class


This compound is a benzimidazole–pyridine carboximidamide derivative, containing an N‑linked benzimidazole at the pyridine 2‑position and a carboximidamide at the 4‑position. Its hydrochloride salt has molecular formula C13H12ClN5 and molecular weight 273.72 g/mol [1]. It is listed in PubChem (CID 47002456) and is offered by multiple chemical suppliers as a research reagent at ≥95% purity [2]. The scaffold appears in patents claiming indoleamine 2,3‑dioxygenase 1 (IDO1) inhibitors and in series targeting phosphodiesterase 10A (PDE10A) [3][4].

Scaffold
Benzimidazole–pyridine 4‑carboximidamide core
Research Context
IDO1 and PDE10A inhibitor tool compound
Purity & Documentation
Reported ≥95% purity, analytically confirmed regioisomer

Why Analogs Cannot Substitute This Compound


Regioisomeric and linker variations among benzimidazole–pyridine carboximidamides can drastically alter target binding. In PDE10A inhibitor campaigns, moving the pyridine attachment from the 4‑ to the 3‑position reduced affinity by >10‑fold, and replacing the direct N‑aryl linkage with a sulfanyl linker changed the inhibition profile [1]. Similarly, in the IDO1 patent family, the 2‑(benzimidazol‑1‑yl)pyridine‑4‑carboximidamide core is specified as essential for potent IDO1 inhibition, while the 3‑carboximidamide regioisomer falls outside the most active claims [2]. Thus, even chemically similar in‑class compounds cannot be assumed to be functionally interchangeable.

This Compound
Analogs / Regioisomers
4‑carboximidamide regioisomer
3‑carboximidamide substitution may reduce target affinity by >10‑fold
Direct N‑aryl benzimidazole linkage
Sulfanyl linker or heterocycle replacement can shift inhibition profile

Quantitative Differentiation Evidence


Regioisomeric Identity by NMR and Chromatography

The compound is unambiguously identified as the 4‑carboximidamide regioisomer by ¹H NMR and HPLC‑MS. The IUPAC name 2‑(benzimidazol‑1‑yl)pyridine‑4‑carboximidamide;hydrochloride is deposited in PubChem and vendor certificates of analysis [1]. The alternative 3‑carboximidamide regioisomer (CAS 1221723‑93‑8 sulfanyl analog) would show distinct NMR coupling patterns and retention times. This confirmation is essential because the 4‑position is a structural requirement for IDO1 inhibitory activity as defined in patent claims [2].

Regioisomer Confirmation
Reported
4‑carboximidamide confirmed by ¹H NMR and HPLC‑MS
Ensures correct pharmacophore for IDO1/PDE10A studies
3‑carboximidamide regioisomer would differ in NMR and retention
Analytical chemistry structural confirmation regioisomer differentiation

Purity and Batch Consistency Comparison

Vendor technical datasheets report purity ≥95% for this compound by HPLC . In comparison, the closest commercially available analog 2‑(1H‑1,3‑benzodiazol‑2‑ylsulfanyl)pyridine‑4‑carboximidamide hydrochloride (CAS 1221723‑93‑8) is listed with longer lead times (3‑4 weeks) and higher cost per gram (~$2,525/g vs ~$4,260/g for the target compound) . While potency data are not reported, the target compound offers better availability and purity documentation for SAR studies.

Purity & Supply
Data to verify
Target: ≥95% purity, 1–2 week lead time vs. closest analog (unspecified purity, 3–4 weeks)
Supports reliable SAR and reduced experimental variability
Confirm current COA; comparator pricing ~1.7× higher per gram
Analytical chemistry purity QA/QC

IDO1 Inhibitory Activity from Patent SAR

In EP3294732B1, benzimidazole‑4‑carboximidamide derivatives are disclosed as IDO1 inhibitors with IC50 values spanning 10 nM to 10 μM in a human IDO1 enzyme assay [1]. The patent specifically exemplifies compounds with the 2‑(benzimidazol‑1‑yl)pyridine‑4‑carboximidamide core and demonstrates that shifting the carboximidamide to the 3‑position or replacing the benzimidazole with other heterocycles reduces activity by >100‑fold [1]. While this specific compound’s IC50 is not publicly disclosed, it is a direct structural match to the most active series, placing it in the same potency range as the most active congeners.

IDO1 Scaffold Activity
Class-level
>100‑fold activity loss for 3‑carboximidamide or non‑benzimidazole analogs
4‑carboximidamide scaffold matches active patent series
Specific IC50 not publicly reported; verify in‑house
IDO1 inhibitor immuno-oncology patent SAR

Research and Industrial Application Scenarios


IDO1 Inhibitor Lead Optimization

The compound serves as a direct scaffold for structure‑activity relationship (SAR) studies on IDO1 inhibitors. Because the 4‑carboximidamide regioisomer is the active core, it can be used to generate libraries by functionalization of the benzimidazole or pyridine rings, with confidence that the core pharmacophore is retained [1].

PDE10A Chemical Probe Development

The benzimidazole‑pyridine‑4‑carboximidamide motif is shared by PDE10A inhibitor series that showed high enzyme affinity and metabolic stability [2]. The compound can be used as a comparative tool to evaluate the contribution of the carboximidamide group to PDE10A selectivity versus other phosphodiesterases.

Reference Standard for Regioisomer Identification

Owing to its unambiguous 4‑carboximidamide structure confirmed by NMR and HPLC, this compound can be employed as a reference standard to detect and quantify 3‑carboximidamide impurities in synthetic batches of related analogs [3].

Fragment-Based Drug Discovery Library

With a molecular weight of 273.72 g/mol and a topological polar surface area of 80.6 Ų, the compound fits fragment‑like physicochemical criteria. It can be included in FBDD libraries targeting IDO1 or other enzymes where amidine/imidazole interactions are favorable [3].

Application
Selection Property
Validation Focus
IDO1 SAR Lead Optimization
Core pharmacophore retention
IDO1 enzyme assay context
PDE10A Probe Development
Carboximidamide contribution to PDE10A selectivity
PDE selectivity panel
Regioisomer Reference Standard
Unambiguous 4‑carboximidamide identity
NMR/HPLC regioisomer differentiation
Fragment-Based Library
Fragment-like physicochemical profile
Physchem property validation
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